molecular formula C18H26N4O2 B2410857 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide CAS No. 894027-59-9

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

Cat. No.: B2410857
CAS No.: 894027-59-9
M. Wt: 330.432
InChI Key: HFVVZVMVBWUHII-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a piperazine ring, and a dimethylphenyl group, making it a unique structure for diverse chemical reactions and applications.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13-4-5-16(10-14(13)2)22-12-15(11-17(22)23)19-18(24)21-8-6-20(3)7-9-21/h4-5,10,15H,6-9,11-12H2,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVVZVMVBWUHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the coupling of the pyrrolidinone derivative with 4-methylpiperazine-1-carboxamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C23H27FN4O2
  • Molecular Weight : 410.493 g/mol
  • CAS Number : 894028-19-4

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in modulating inflammatory pathways and neurotransmitter systems. The compound's structure suggests potential interactions with the central nervous system (CNS) and inflammatory mediators.

Biological Activity Overview

1. Anti-inflammatory Effects

In vitro studies have shown that derivatives of the compound can inhibit the release of pro-inflammatory cytokines such as IL-1β. For example, compounds structurally related to this compound have demonstrated significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages .

Table 1: Inhibition of IL-1β Release

CompoundConcentration (μM)% Inhibition
Compound A1037.7 ± 7.6
Compound B2014.9 ± 8.8

2. Neurotransmitter Modulation

The compound is hypothesized to affect neurotransmitter systems, potentially influencing cognitive functions and mood disorders. Similar piperazine derivatives have been studied for their effects on serotonin and dopamine receptors, suggesting that this compound may also interact with these pathways.

Case Studies

Case Study 1: Cognitive Enhancers

A study explored the efficacy of various cognitive enhancers, including piperazine derivatives, in improving cognitive functions in animal models. The results indicated that these compounds could enhance memory retention and learning capabilities, possibly through modulation of cholinergic pathways .

Case Study 2: Inflammatory Disorders

In a clinical setting, a derivative closely related to this compound was tested in patients with chronic inflammatory conditions. The treatment led to a significant reduction in inflammatory markers and improved patient-reported outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by carboxamide coupling. Key steps include:

  • Step 1 : Condensation of 3,4-dimethylphenylamine with a pyrrolidinone precursor under reflux in anhydrous dichloromethane (DCM) with catalytic triethylamine.
  • Step 2 : Piperazine-1-carboxamide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF at 0–5°C to avoid side reactions.
  • Optimization : Reaction yield and purity depend on solvent polarity (e.g., DMF vs. THF), temperature control, and stoichiometric ratios of reagents. For example, excess piperazine derivatives (1.2–1.5 eq) improve coupling efficiency .
    • Characterization : Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How is the purity and structural integrity of the compound confirmed during synthesis?

  • Analytical Workflow :

NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., pyrrolidinone carbonyl at ~175 ppm, piperazine protons at δ 2.5–3.5).

Mass Spectrometry : HRMS confirms molecular weight (e.g., calculated [M+H]+ = 384.19 g/mol).

Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1680 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) .

  • Purity Assurance : Thin-layer chromatography (TLC) monitors reaction progress, while reverse-phase HPLC quantifies impurities (<2%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Data Reconciliation Strategy :

  • Dose-Response Analysis : Compare EC50_{50} values across assays (e.g., enzyme inhibition vs. cell viability) to identify potency thresholds. For example, discrepancies in neuropharmacological activity may arise from varying blood-brain barrier permeability in different models .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target affinity (e.g., serotonin receptors vs. acetylcholinesterase) .
    • Case Study : A 2023 study reported anti-Alzheimer’s activity (IC50_{50} = 1.2 µM for AChE inhibition), while a 2024 study showed no effect. This contradiction was resolved by testing metabolite stability, revealing rapid hepatic degradation in the latter model .

Q. What in vitro models are most suitable for evaluating neuropharmacological potential?

  • Recommended Models :

Model Application Key Metrics
SH-SY5Y neuroblastomaNeurodegeneration (e.g., Aβ toxicity)Cell viability, caspase-3 activation
Primary cortical neuronsSynaptic plasticityElectrophysiology (e.g., LTP measurement)
HEK293-TRPV1Ion channel modulationCalcium influx assays
  • Validation : Co-treatment with known inhibitors (e.g., donepezil for AChE) ensures specificity. Dose ranges (0.1–100 µM) are tested to establish therapeutic windows .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • SAR Framework :

Core Modifications : Replace the pyrrolidinone with a piperidine ring to assess conformational flexibility.

Substituent Analysis : Vary the 3,4-dimethylphenyl group (e.g., chloro, methoxy) to probe steric and electronic effects.

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr337 in AChE) .

  • Case Example : A 2025 study showed that replacing 3,4-dimethylphenyl with 4-fluorophenyl increased AChE inhibition 3-fold, highlighting the role of lipophilicity .

Q. What computational methods are effective for predicting off-target interactions?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate binding to off-target kinases (e.g., CDK2, EGFR) using GROMACS.
  • Pharmacophore Screening : Compare the compound’s features (e.g., hydrogen bond acceptors) against databases like ChEMBL.
  • ADMET Prediction : Tools like SwissADME estimate permeability (e.g., logP = 2.8) and cytochrome P450 inhibition risks .

Q. How can metabolic stability be assessed in preclinical development?

  • Protocol :

Microsomal Incubation : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes.

LC-MS/MS Analysis : Quantify parent compound depletion (t1/2_{1/2} < 30 min indicates high clearance).

Metabolite ID : High-resolution MS/MS identifies oxidation (e.g., hydroxylation at the piperazine ring) or glucuronidation .

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Formulation Solutions :

  • Co-solvents : Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150–200 nm) to enhance bioavailability.
  • pH Adjustment : Prepare solutions at pH 4.5–5.0 to stabilize the carboxamide group .

Tables for Key Data

Table 1 : Comparative Biological Activity of Structural Analogues

Compound Modification AChE IC50_{50} (µM) LogP
N-[1-(3,4-dimethylphenyl)-... (target)None1.22.8
N-[1-(4-fluorophenyl)-5-oxo...4-F substitution0.43.1
N-[1-(3-chlorophenyl)-5-oxo...3-Cl substitution2.53.4

Source : Data synthesized from .

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